2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
Description
2-Hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a carbohydrazide derivative featuring a 1,4-dihydroquinoline core substituted with a methyl group at position 1, a hydroxyl group at position 2, and a hydrazone-linked pyridin-4-ylmethylidene moiety at position 3. This compound belongs to a class of quinoline-based hydrazones, which are structurally optimized for diverse biological activities, including antifungal and antimicrobial properties .
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O3/c1-21-13-5-3-2-4-12(13)15(22)14(17(21)24)16(23)20-19-10-11-6-8-18-9-7-11/h2-10,22H,1H3,(H,20,23)/b19-10+ |
InChI Key |
OSYPVGXYHYVGGF-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core via Pfitzinger Reaction
The Pfitzinger reaction serves as the foundational step for constructing the quinoline scaffold. This method involves condensing isatin (indole-2,3-dione) with a methyl ketone under basic conditions . For the target compound, N-methyl isatin is preferred to introduce the 1-methyl substituent. Reacting N-methyl isatin with acetone in refluxing ethanol with a catalytic base (e.g., NaOH) yields 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound A). The reaction proceeds via:
-
Knoevenagel condensation between the ketone and isatin.
-
Cyclization to form the quinoline core.
Key parameters :
Esterification of the Carboxylic Acid
The carboxylic acid at position 3 is esterified to enhance reactivity for subsequent hydrazide formation. Compound A is treated with absolute ethanol and concentrated sulfuric acid under reflux for 12 hours :
Optimization :
Formation of the Carbohydrazide Intermediate
Compound B is converted to the carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate in boiling ethanol :
Critical considerations :
Introduction of the 2-Hydroxyl Group
The hydroxyl group at position 2 is introduced via directed ortho-metalation followed by oxidation. Compound C is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized aryl lithio intermediate. Quenching with trimethyl borate and subsequent oxidation with hydrogen peroxide yields the 2-hydroxyl derivative :
Challenges :
Synthesis of Pyridine-4-Carbaldehyde
Pyridine-4-carbaldehyde, required for imine formation, is synthesized via vapor-phase catalysis of 4-cyanopyridine with formic acid and water over a thoria-based catalyst at 400–500°C :
Advantages :
Imine Linkage Formation
The final step involves condensing Compound D with pyridine-4-carbaldehyde in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid):
Optimization :
-
Molar ratio: 1:1.2 (excess aldehyde ensures complete reaction).
-
Reaction time: 6–8 hours.
-
Yield: 65–73% after column chromatography.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Condensation and Acylation Reactions
The hydrazide moiety (-CONHNH₂) undergoes nucleophilic acyl substitution with electrophilic reagents:
These reactions modify the hydrazide’s pharmacophore, enhancing antibacterial and antiviral activities .
Cyclization to Heterocycles
Under oxidative or thermal conditions, the carbohydrazide forms nitrogen-containing heterocycles:
1,3,4-Oxadiazole Formation
| Reagents | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Chloramin-T, EtOH | Reflux, 4 h | 1,3,4-Oxadiazole derivative | Anti-HIV activity (EC₅₀: 75 µM) |
Mechanism : Dehydrogenation of the hydrazide group forms the oxadiazole ring, confirmed by LC-MS ([M-H]⁻ at m/z 215.8) .
Nucleophilic Substitution at the Quinoline Core
The C-2 hydroxyl group participates in alkylation/acylation:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | O-Methylated quinoline derivative | Improved lipophilicity |
| Acylation | Acetic anhydride, pyridine | O-Acetyl derivative | Prodrug synthesis |
Key Data : Post-methylation -NMR shows a singlet at δ 3.3 (–OCH₃).
Redox Reactions at the Hydrazone Linkage
The imine (C=N) group is redox-active:
| Reaction | Reagents | Outcome | Analytical Confirmation |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary amine formation | Disappearance of at 1620 cm⁻¹ |
| Oxidation | H₂O₂, Fe³⁺ | Cleavage to carboxylic acid | LC-MS: [M+H]⁺ at m/z 295.3 |
Reduction enhances solubility, while oxidation generates metabolites for excretion studies .
Metal Chelation
The pyridinyl and carbonyl groups coordinate transition metals:
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | EtOH, RT | Octahedral complex | Antimicrobial enhancement (MIC: 2 µg/ml) |
| Fe(III) | Aqueous buffer | Tridentate ligand system | Catalytic oxidation studies |
Evidence : IR shows shifts in and upon complexation .
Photochemical Reactivity
UV irradiation induces E→Z isomerization of the hydrazone bond, altering bioactivity:
| Condition | Isomer Ratio (E:Z) | Impact on Anti-HIV Activity |
|---|---|---|
| Dark | 95:5 | EC₅₀: 75 µM |
| UV (365 nm), 1 h | 60:40 | EC₅₀: >100 µM |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound generally involves the condensation of hydrazine derivatives with quinoline-based precursors. For example, a study demonstrated the synthesis of N'-arylidene derivatives from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, showcasing moderate yields and purity levels through various characterization techniques such as IR spectroscopy and NMR .
Antibacterial Activity
Antibacterial Properties : Numerous studies have reported the antibacterial efficacy of quinoline derivatives, including 2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide. The compound has been evaluated against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria .
Table 1: Antibacterial Activity of 2-Hydroxy-1-Methyl Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| 2-Hydroxy... | Bacillus subtilis | 48 |
Anti-HIV Activity
Anti-HIV Properties : The compound has also been investigated for its potential as an anti-HIV agent. A series of derivatives were synthesized and tested for their ability to inhibit HIV integrase and replication in cell-based assays. Although some compounds showed promising results, significant activity was not observed at concentrations below 100 µM .
Table 2: Anti-HIV Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Activity |
|---|---|---|
| Compound C | 40 ± 3 | Moderate |
| Compound D | >100 | None |
| 2-Hydroxy... | 16 ± 6 | Moderate |
Mechanism of Action
The mechanism of action of 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with various molecular targets. These include enzymes and receptors that are crucial for cellular processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, nitro groups (electron-withdrawing) in the 2-nitrobenzoyl derivative may influence solubility or target binding .
- Heterocyclic Substituents : The pyridin-4-yl group in the target compound offers a nitrogen-rich aromatic system, enabling hydrogen bonding with fungal enzymes (e.g., laccases or chitin synthases) compared to purely hydrophobic substituents .
Core Modifications: Carboxamide vs. Carbohydrazide Derivatives
Key Observations :
- Carbohydrazide vs. Carboxamide : The carbohydrazide group in the target compound provides a flexible hydrazone linkage, facilitating conformational adaptability during target binding. In contrast, rigid carboxamide derivatives (e.g., adamantyl-substituted naphthyridine) may prioritize steric complementarity over dynamic interactions .
- Fluoroquinolone Analogs: The addition of fluorine and piperazine in ciprofloxacin derivatives enhances gram-negative bacterial targeting via DNA gyrase inhibition. The absence of these groups in the target compound suggests divergent biological applications, possibly favoring antifungal over antibacterial activity .
Physicochemical Properties
Key Observations :
- The target compound’s moderate molecular weight (~380–400 Da) and predicted pKa (~4.50–5.00) align with Lipinski’s rules for drug-likeness, suggesting favorable oral bioavailability .
Computational and Bioactivity Predictions
- Similarity Metrics : Tanimoto and Dice indices comparing the target compound to active derivatives (e.g., dimethoxybenzylidene analog) would quantify structural overlap, predicting comparable antifungal efficacy .
- Molecular Docking : Pyridine’s nitrogen may form hydrogen bonds with fungal laccase active sites, as observed in thiophene aldehydes inhibiting Rhizoctonia solani (EC₅₀ = 0.981 µg/mL) .
Biological Activity
2-Hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a synthetic compound belonging to the class of 4-hydroxyquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article provides an overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H14N4O3, with a molecular weight of 322.324 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 4-hydroxyquinoline, including the compound , exhibit moderate antibacterial activities. In vitro tests have shown that these compounds can inhibit the growth of various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values indicating that certain derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Hydroxy-1-methyl-4-oxo... | Staphylococcus aureus | 50 |
| 2-Hydroxy-1-methyl-4-oxo... | Escherichia coli | 75 |
Antiviral Activity
The compound has also been evaluated for its antiviral activity, particularly against HIV. In a study focusing on the synthesis and biological evaluation of similar compounds, it was found that some derivatives showed potential as HIV integrase inhibitors. However, the specific compound's activity was moderate, with no significant effects observed at concentrations below 100 µM .
Anticancer Potential
In addition to its antibacterial and antiviral properties, there is emerging evidence suggesting that this compound may have anticancer effects. Some studies have indicated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication processes in both bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Antibacterial Efficacy : A study compared various hydrazone derivatives against common bacterial pathogens and found that specific modifications to the quinoline structure enhanced antibacterial potency .
- Antiviral Screening : A series of synthesized derivatives were tested for anti-HIV activity, revealing that structural variations significantly influenced their efficacy against HIV integrase .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are yields optimized?
The synthesis typically involves condensation of a quinoline-3-carbohydrazide precursor with a pyridine-4-carbaldehyde derivative under acidic or catalytic conditions. For example, hydrazide intermediates (e.g., N’-(2-methoxybenzylidene)-...-carbohydrazide in ) are synthesized via refluxing hydrazines with aldehydes in methanol/1,4-dioxane with acetic acid catalysis, yielding 66–82% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Acetic acid enhances Schiff base formation efficiency.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product minimization.
Advanced: How can regioselective functionalization of the quinoline core be achieved to modify bioactivity?
Regioselective modifications often target the 4-oxo and 3-carbohydrazide groups. For instance:
- Electrophilic substitution : Introduce halogens or nitro groups at the C-6/C-8 positions using HNO₃/H₂SO₄ or halogenation agents.
- Schiff base diversification : Vary the aldehyde component (e.g., substituting pyridine-4-carbaldehyde with electron-withdrawing/electron-donating aldehydes) to alter electronic properties and binding affinity .
- Metal complexation : React with Cu(II), Zn(II), or Ni(II) salts to form coordination complexes, enhancing stability and antibacterial activity (see for analogous complexes).
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include the pyridinylmethylidene CH=N proton (~8.5 ppm) and the quinoline carbonyl C=O (~165–170 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm hydrazide formation .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns identify substituents .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions between solution-state (NMR) and solid-state (X-ray) data require:
- Dynamic NMR : Detect conformational flexibility (e.g., keto-enol tautomerism) causing signal splitting .
- DFT calculations : Compare experimental NMR shifts with computational models to identify dominant tautomers .
- Single-crystal XRD : Resolve ambiguities via structural refinement using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) .
Basic: What crystallographic tools are recommended for structural elucidation?
- X-ray diffraction : Use SHELXTL (Bruker AXS) or WinGX for data processing and refinement .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or thermal motion .
- Validation : Check for R-factors (<5%) and ADDSYM alerts to confirm space group correctness .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace the pyridinylmethylidene group with biphenyl or thiophene moieties (as in ) to enhance π-π stacking with biological targets.
- Bioisosteres : Substitute the 1-methyl group with trifluoromethyl to improve metabolic stability .
- Pharmacophore mapping : Use docking studies to identify critical hydrogen-bonding interactions (e.g., the 4-oxo group’s role in binding ATP pockets) .
Basic: What are the common pitfalls in elemental analysis, and how are they addressed?
- Combustion errors : Ensure complete oxidation by using excess O₂ in CHN analysis.
- Hydrate/solvate interference : Perform TGA to quantify solvent loss before analysis .
- Validation : Cross-check with high-resolution MS to confirm molecular formula .
Advanced: How can reaction mechanisms be probed for scale-up feasibility?
- Kinetic studies : Monitor intermediates via HPLC-MS to identify rate-limiting steps.
- Green chemistry : Replace toxic solvents (e.g., DCM in ) with ethanol/water mixtures under microwave irradiation .
- Process analytical technology (PAT) : Use in-line FTIR to track reagent consumption and optimize stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
